N-((4-((dimethylamino)methyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-N,N-dimethylamine
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Overview
Description
N-((4-((DIMETHYLAMINO)ME)-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYL)-N,N-DIMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((DIMETHYLAMINO)ME)-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYL)-N,N-DIMETHYLAMINE typically involves multi-step organic reactions. One common method includes the reaction of pyrrole derivatives with dimethylamine under controlled conditions. The process may involve the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((4-((DIMETHYLAMINO)ME)-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYL)-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .
Scientific Research Applications
N-((4-((DIMETHYLAMINO)ME)-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYL)-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of N-((4-((DIMETHYLAMINO)ME)-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets. The dimethylamino groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): Known for its use as a nucleophilic catalyst in organic synthesis.
N,N-Dimethylaniline: Used in the production of dyes and as an intermediate in organic synthesis.
Uniqueness
N-((4-((DIMETHYLAMINO)ME)-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYL)-N,N-DIMETHYLAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrole ring and multiple dimethylamino groups make it versatile for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
5435-88-1 |
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Molecular Formula |
C12H23N3 |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-[4-[(dimethylamino)methyl]-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H23N3/c1-9-11(7-14(3)4)12(8-15(5)6)10(2)13-9/h13H,7-8H2,1-6H3 |
InChI Key |
IWCTUQVJGXUFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C)CN(C)C)CN(C)C |
Origin of Product |
United States |
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